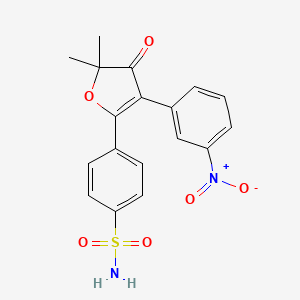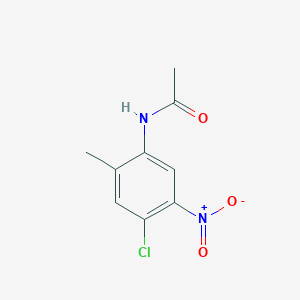![molecular formula C14H18ClNO4 B13977287 tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学研究应用
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and polymers.
作用机制
The mechanism of action of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
相似化合物的比较
Similar Compounds
- tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(2-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(3-chlorophenyl)MethylcarbaMate
Uniqueness
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
属性
分子式 |
C14H18ClNO4 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16(12(17)19-4)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
InChI 键 |
SHSALSAFQPRQPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)












